Enantioselective sEH Inhibition: S-Enantiomer Superiority Over R-Enantiomer
Within the 3-phenylpropylurea scaffold, enantiomeric pairs display dramatic differences in sEH inhibitory potency. The S-enantiomer of a representative 1-(α-alkyl-α-phenylmethyl)-3-(3-phenylpropyl)urea (compound 8e) exhibits a 125-fold greater inhibitory activity than its R-enantiomer, with an IC₅₀ of 13 nM for the S-isomer [1]. In contrast, simple achiral N-phenyl-N′-propylurea (1-phenyl-3-propylurea) lacks the α-stereocenter and thus cannot access this stereodifferentiation, placing it as a non-selective, lower-activity baseline scaffold relative to the optimized chiral analogs [2].
| Evidence Dimension | sEH inhibitory potency (IC₅₀) and enantioselectivity fold-difference |
|---|---|
| Target Compound Data | 1-Phenyl-3-propylurea: baseline scaffold; no stereocenter present; no enantioselectivity achievable. |
| Comparator Or Baseline | (S)- vs (R)-1-(α-methyl-α-phenylmethyl)-3-(3-phenylpropyl)urea (compound 8e): IC₅₀ ≈ 13 nM for S-isomer; 125-fold selectivity over R-isomer [1]. |
| Quantified Difference | 125-fold enantioselectivity for optimized chiral 3-phenylpropylurea analogs vs. absent in target compound. |
| Conditions | Recombinant human sEH enzyme inhibition assay; IC₅₀ determination. |
Why This Matters
Procurement of 1-phenyl-3-propylurea as an achiral scaffold enables systematic exploration of stereochemistry-dependent potency, which is impossible with pre-resolved chiral analogs.
- [1] Manickam, M.; Pillaiyar, T.; Boggu, P.; Venkateswararao, E.; Jalani, H.B.; Kim, N.D.; Lee, S.K.; Jeon, J.S.; Kim, S.K.; Jung, S.H. Discovery of enantioselectivity of urea inhibitors of soluble epoxide hydrolase. Eur. J. Med. Chem., 2016, 117, 113-124. View Source
- [2] BRENDA Enzyme Database. Activating Compounds for EC 3.3.2.9 (soluble epoxide hydrolase). Literature extracted from Manickam et al., 2016. View Source
